molecular formula C7H14ClNO2 B13851795 (2S,4R)-4-Ethyl-L-proline Hydrochloride

(2S,4R)-4-Ethyl-L-proline Hydrochloride

Cat. No.: B13851795
M. Wt: 179.64 g/mol
InChI Key: NAKACOYRQMJGQP-IBTYICNHSA-N
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Description

(2S,4R)-4-Ethyl-L-proline Hydrochloride is a chiral amino acid derivative that has garnered attention in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-Ethyl-L-proline Hydrochloride typically involves the diastereoselective synthesis of the proline derivative. One common method includes the use of commercially available starting materials, followed by a series of reactions to introduce the ethyl group at the 4-position. The reaction conditions often involve the use of zinc and magnesium enolates to achieve high diastereoselectivity .

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve optimizing the reaction conditions to minimize the number of steps and the use of expensive reagents. The goal is to produce the compound in high yield and purity, suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-Ethyl-L-proline Hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions are typically mild to preserve the stereochemistry of the compound .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield a ketone or aldehyde, while reduction can produce an alcohol or amine derivative .

Scientific Research Applications

(2S,4R)-4-Ethyl-L-proline Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,4R)-4-Ethyl-L-proline Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the target enzyme. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,4R)-4-Ethyl-L-proline Hydrochloride is unique due to its specific stereochemistry and the presence of the ethyl group at the 4-position. This structural feature enhances its utility as a chiral building block and its potential interactions with biological targets .

Properties

Molecular Formula

C7H14ClNO2

Molecular Weight

179.64 g/mol

IUPAC Name

(2S,4R)-4-ethylpyrrolidine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H13NO2.ClH/c1-2-5-3-6(7(9)10)8-4-5;/h5-6,8H,2-4H2,1H3,(H,9,10);1H/t5-,6+;/m1./s1

InChI Key

NAKACOYRQMJGQP-IBTYICNHSA-N

Isomeric SMILES

CC[C@@H]1C[C@H](NC1)C(=O)O.Cl

Canonical SMILES

CCC1CC(NC1)C(=O)O.Cl

Origin of Product

United States

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